2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride
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Overview
Description
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C9H7ClF3IN. It is known for its unique structure, which includes trifluoromethyl and iodo groups attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-4-methylphenylamine with trifluoroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products
The major products formed from these reactions include substituted phenyl compounds, amines, and biaryl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. The iodo group allows for further functionalization through coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and iodo groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H6ClF3IN |
---|---|
Molecular Weight |
347.50 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-iodo-4-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H6ClF3IN/c1-5-2-3-7(6(14)4-5)15-8(10)9(11,12)13/h2-4H,1H3 |
InChI Key |
RXMZWCYLLLNWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)I |
Origin of Product |
United States |
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